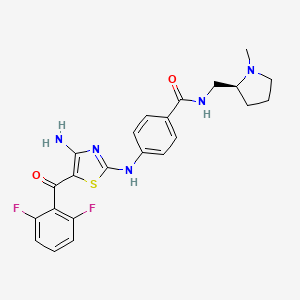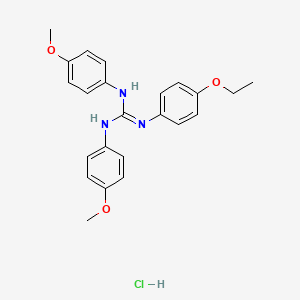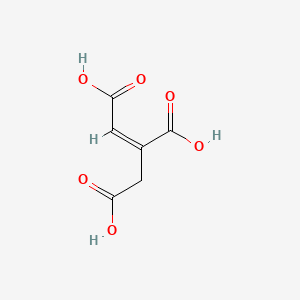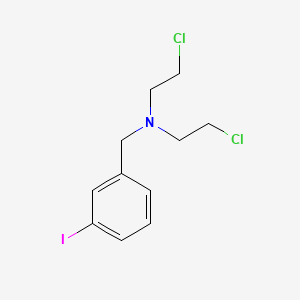
AG-012917
Overview
Description
AG-012917 is a broad-spectrum cyclin-dependent kinase inhibitor with potential anticancer activity . Cyclin-dependent kinases are enzymes that play crucial roles in regulating the cell cycle, and their inhibition can lead to the suppression of cancer cell proliferation.
Chemical Reactions Analysis
AG-012917, as a cyclin-dependent kinase inhibitor, primarily undergoes interactions with its target enzymes rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. The compound’s activity is based on its ability to bind to the active site of cyclin-dependent kinases, thereby inhibiting their function.
Scientific Research Applications
AG-012917 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in cancer research, where it is employed to study the effects of cyclin-dependent kinase inhibition on cancer cell proliferation and survival . Additionally, this compound can be used in drug development to identify and optimize new anticancer therapies.
Mechanism of Action
The mechanism of action of AG-012917 involves its binding to the active site of cyclin-dependent kinases, thereby inhibiting their enzymatic activity . This inhibition disrupts the cell cycle, leading to the suppression of cancer cell proliferation. The molecular targets of this compound are the cyclin-dependent kinases, which are essential for the progression of the cell cycle.
Comparison with Similar Compounds
AG-012917 is unique among cyclin-dependent kinase inhibitors due to its broad-spectrum activity and potential anticancer effects . Similar compounds include other cyclin-dependent kinase inhibitors such as flavopiridol, roscovitine, and palbociclib. These compounds also target cyclin-dependent kinases but may differ in their specificity, potency, and therapeutic applications.
List of Similar Compounds::- Flavopiridol
- Roscovitine
- Palbociclib
Properties
Molecular Formula |
C23H23F2N5O2S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C23H23F2N5O2S/c1-30-11-3-4-15(30)12-27-22(32)13-7-9-14(10-8-13)28-23-29-21(26)20(33-23)19(31)18-16(24)5-2-6-17(18)25/h2,5-10,15H,3-4,11-12,26H2,1H3,(H,27,32)(H,28,29)/t15-/m0/s1 |
InChI Key |
JHOYXMSKUJRBCS-HNNXBMFYSA-N |
SMILES |
CN1CCCC1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N |
Isomeric SMILES |
CN1CCC[C@H]1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N |
Canonical SMILES |
CN1CCCC1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
Soluble in DMSO, not in water |
storage |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
Synonyms |
AG012917; AG 012917; AG-012917. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















